Cyanamide, (1-oxido-4-pyridinyl)- (9CI) Cyanamide, (1-oxido-4-pyridinyl)- (9CI)
Brand Name: Vulcanchem
CAS No.: 101368-74-5
VCID: VC0034296
InChI:
SMILES:
Molecular Formula: C6H6N3O-
Molecular Weight: 136.13134

Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

CAS No.: 101368-74-5

Cat. No.: VC0034296

Molecular Formula: C6H6N3O-

Molecular Weight: 136.13134

* For research use only. Not for human or veterinary use.

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) - 101368-74-5

Specification

CAS No. 101368-74-5
Molecular Formula C6H6N3O-
Molecular Weight 136.13134

Introduction

Chemical Identity and Properties

Molecular Structure and Formula

The molecular structure of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) features a pyridine ring with an N-oxide functionality at the 1-position and a cyanamide group at the 4-position. This structural arrangement results in a molecular formula of C6H6N3O- and a corresponding molecular weight of 136.13134. The presence of both the cyanamide group and the pyridinyl-N-oxide moiety contributes to the compound's unique chemical identity and potential reactivity patterns.

Comparative Analysis with Related Compounds

To better contextualize Cyanamide, (1-oxido-4-pyridinyl)- (9CI), a comparative analysis with related compounds offers valuable insights into structural similarities, differences, and potential structure-property relationships.

Comparison with Other Cyanamide Derivatives

The scientific literature documents various cyanamide derivatives with structural features that both resemble and differ from those of Cyanamide, (1-oxido-4-pyridinyl)- (9CI). Two notable examples include:

  • Cyanamide, (1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI): This compound, with CAS No. 7152-19-4, has a molecular formula of C6H6N4O and a molecular weight of 150.13800 . It differs structurally from our target compound in that it contains a pyrimidinyl group instead of a pyridinyl group and incorporates methyl and oxo functionalities. Its physical properties include a density of 1.39g/cm³, a boiling point of 261.8°C at 760mmHg, and a flash point of 112.1°C .

  • Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI): With CAS No. 102739-39-9, this compound has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . Like the previous compound, it features a pyrimidinyl group rather than a pyridinyl group, but with an ethyl substituent. This structural difference highlights the diversity within the cyanamide family and suggests potential for structure-property relationships that could guide future research and applications.

Tabular Comparison of Structural Features

The following table presents a comparative analysis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) and the related compounds discussed:

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)Key Structural Features
Cyanamide, (1-oxido-4-pyridinyl)- (9CI)101368-74-5C6H6N3O-136.13134Pyridinyl-N-oxide with cyanamide at 4-position
Cyanamide, (1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI)7152-19-4C6H6N4O150.13800Pyrimidinyl with methyl and oxo functionalities
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)102739-39-9C7H8N4148.17Pyrimidinyl with ethyl substituent at 4-position

This comparative analysis underscores the structural diversity within the cyanamide family and highlights the unique position of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) within this broader context. The variations in heterocyclic cores, substituents, and functional group positioning likely influence the respective compounds' chemical behaviors, physical properties, and potential applications.

Research Challenges and Future Directions

Given the limited specific information available about Cyanamide, (1-oxido-4-pyridinyl)- (9CI) in the current literature, several research directions could be pursued to enhance our understanding of this compound:

Comprehensive Characterization Studies

A thorough characterization of the physical properties, spectroscopic data, and reactivity profile of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) would be valuable for establishing its basic physicochemical profile. This could include determination of melting point, solubility parameters, spectroscopic features (UV-Vis, IR, NMR, Mass spectrometry), and stability under various conditions. Such a comprehensive characterization would provide a foundation for further research and applications, enabling more informed investigations into its potential utility.

Development of Efficient Synthetic Routes

The development and optimization of synthetic routes to Cyanamide, (1-oxido-4-pyridinyl)- (9CI) represents an important research direction. Building upon general methodologies for cyanamide synthesis, as discussed in the recent literature , researchers could explore efficient and scalable approaches for accessing this compound. This could involve adaptation of N-cyanation methodologies to appropriately functionalized pyridinyl-N-oxide precursors or alternative synthetic strategies that leverage modern synthetic methods.

Investigation of Biological Activities

The structural features of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), particularly the combination of a cyanamide group and a pyridinyl-N-oxide moiety, suggest potential for biological activity. Investigation of its interactions with biological systems, including potential therapeutic effects and toxicological profiles, could uncover applications in pharmaceutical research. The exploration of structure-activity relationships through the synthesis and evaluation of structural analogs could provide insights into the structural determinants of bioactivity and guide the development of biologically active derivatives.

Exploration of Reactivity Profile

A detailed investigation of the reactivity profile of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) would contribute significantly to our understanding of its chemistry. This could include studies of its behavior in various chemical transformations, such as nucleophilic additions, cycloadditions, rearrangements, and coordination chemistry. The presence of both the cyanamide group and the pyridinyl-N-oxide moiety suggests potential for unique reactivity patterns that could be exploited in synthetic applications or catalyst development.

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